molecular formula C19H21F2N3O2S B10935419 N-cyclohexyl-2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide

N-cyclohexyl-2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B10935419
M. Wt: 393.5 g/mol
InChI Key: FIMAMQGWQCUNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with a molecular formula of C19H21F2N3O2S. This compound is characterized by the presence of a cyclohexyl group, a difluoromethoxyphenyl group, and a pyrimidinylsulfanyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidinylsulfanyl intermediate, followed by the introduction of the difluoromethoxyphenyl group and the cyclohexyl group. The reaction conditions may vary, but common reagents include solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
  • N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide

Uniqueness

Compared to similar compounds, N-cyclohexyl-2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its difluoromethoxyphenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21F2N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-cyclohexyl-2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H21F2N3O2S/c20-18(21)26-15-8-4-5-13(11-15)16-9-10-22-19(24-16)27-12-17(25)23-14-6-2-1-3-7-14/h4-5,8-11,14,18H,1-3,6-7,12H2,(H,23,25)

InChI Key

FIMAMQGWQCUNHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC=C3)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.